Ethyl tributyl pyrophosphate

Description

Contextualization within Organophosphorus and Pyrophosphate Ester Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are integral to various applications, from agriculture to medicine. mod.gov.rs A significant subset of this field is the chemistry of organophosphates, which are esters of phosphoric acid. wikipedia.org

Within this classification, pyrophosphate esters represent a unique group. Pyrophosphates are anhydrides of phosphoric acid, characterized by a P-O-P linkage. mod.gov.rs Ethyl tributyl pyrophosphate is a specific example of a mixed alkyl pyrophosphate ester, where the pyrophosphate backbone is esterified with both ethyl and tributyl groups. This places it in a category of compounds that are structurally related to biologically important molecules and synthetically useful reagents.

Structural Characteristics and Isomeric Considerations of this compound

The molecular structure of this compound is defined by a central pyrophosphate (P₂O₇) core. This core is asymmetrically substituted with one ethyl (-CH₂CH₃) group and three butyl (-CH₂CH₂CH₂CH₃) groups attached to the phosphorus atoms through ester linkages.

The presence of four alkyl groups on the pyrophosphate structure allows for the possibility of several constitutional isomers, depending on the distribution of the ethyl and tributyl groups between the two phosphorus atoms. For instance, one phosphorus atom could be bonded to the ethyl group and one butyl group, while the other is bonded to two butyl groups. Alternatively, one phosphorus could be diethylated and the other dibutylated, though this would be a different compound altogether (diethyl dibutyl pyrophosphate). The specific naming "this compound" implies a total of one ethyl and three butyl groups.

Furthermore, the butyl groups themselves can exist as different isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl), which would each result in a distinct chemical compound with unique properties. For the purpose of this article, "tributyl" will be assumed to refer to the n-butyl isomer unless otherwise specified.

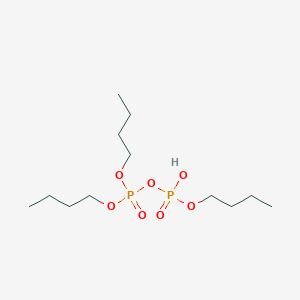

A general representation of an alkyl pyrophosphate is shown below:

In the case of this compound, one of the 'R' groups would be an ethyl group, and the other three would be butyl groups.

Historical Development and Contemporary Significance of Alkyl Pyrophosphate Research

The study of organophosphorus compounds dates back to the 19th century. mod.gov.rs One of the earliest significant discoveries in this field was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854. researchgate.net Initially, the profound biological effects of such compounds were not fully recognized. It wasn't until the 1930s that the potent biological activity of organophosphorus compounds, including pyrophosphates, was discovered, leading to their development as insecticides and, later, as chemical warfare agents. mod.gov.rswikipedia.org

The research into alkyl pyrophosphates has evolved significantly since then. While early research was often driven by the development of pesticides, contemporary research has expanded to include a wide range of applications. sioc-journal.cn Alkyl pyrophosphates are now studied for their roles in organic synthesis, acting as phosphorylating agents and intermediates in the preparation of more complex molecules. sigmaaldrich.comchemicalbook.com For example, pyrophosphate tetraesters with allylic side chains have been synthesized and studied for their reactivity in organic reactions. oup.com The unique reactivity of the P-O-P bond makes these compounds valuable tools for chemists.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound, as a specific entity, is often part of a broader investigation into the synthesis, reactivity, and application of mixed alkyl pyrophosphates. The primary objectives of such research typically include:

Development of Synthetic Methodologies: A key goal is to devise efficient and selective methods for the synthesis of unsymmetrical pyrophosphate esters like this compound. This involves controlling the sequential addition of different alkyl groups to the pyrophosphate core.

Investigation of Chemical Reactivity: Researchers are interested in understanding how the presence of different alkyl groups (ethyl vs. butyl) influences the reactivity of the pyrophosphate bond. This includes studying its hydrolysis, its reactions with nucleophiles, and its thermal stability.

Exploration of Potential Applications: While some organophosphorus compounds have well-established uses, the specific applications of this compound are a subject of ongoing research. This could include its potential as a plasticizer, a flame retardant, or an intermediate in the synthesis of other valuable chemicals. wikipedia.orgtandfonline.com

The study of this compound contributes to the fundamental understanding of organophosphorus chemistry and may lead to the development of new materials and chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63704-59-6 |

|---|---|

Molecular Formula |

C12H28O7P2 |

Molecular Weight |

346.29 g/mol |

IUPAC Name |

[butoxy(hydroxy)phosphoryl] dibutyl phosphate |

InChI |

InChI=1S/C12H28O7P2/c1-4-7-10-16-20(13,14)19-21(15,17-11-8-5-2)18-12-9-6-3/h4-12H2,1-3H3,(H,13,14) |

InChI Key |

XUNZLIYWAUBXFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(O)OP(=O)(OCCCC)OCCCC |

Origin of Product |

United States |

Synthetic Strategies for Ethyl Tributyl Pyrophosphate and Analogous Pyrophosphate Esters

Design Principles for Pyrophosphate Bond Formation

The creation of a pyrophosphate linkage fundamentally involves the reaction of a nucleophilic phosphate (B84403) with an electrophilically activated phosphate derivative. The core challenge in synthesizing an asymmetric pyrophosphate like ethyl tributyl pyrophosphate lies in preventing the formation of symmetric byproducts (tetraethyl pyrophosphate and tetrabutyl pyrophosphate). This is typically achieved by carefully choosing the coupling method and reaction conditions.

Direct condensation involves the dehydration of two monophosphate precursors. This approach is conceptually straightforward but can be challenging in practice for asymmetric pyrophosphates due to the lack of selectivity, often leading to a mixture of symmetric and asymmetric products. The reaction is typically driven by a coupling agent that facilitates the removal of water. One common reagent used for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC).

In a hypothetical direct condensation to form this compound, ethyl phosphate would be reacted with tributyl phosphate in the presence of DCC.

Reaction Scheme: Ethyl Phosphate + Tributyl Phosphate + DCC → this compound + Dicyclohexylurea

However, this method would likely result in a statistical mixture of tetraethyl pyrophosphate, tetrabutyl pyrophosphate, and the desired this compound, necessitating complex purification.

A more controlled method for synthesizing asymmetric pyrophosphates involves the activation of one monophosphate to render it more susceptible to nucleophilic attack by a second monophosphate. This activation can be achieved through various means, such as conversion to a phosphochloridate or a phosphoimidazolide.

For the synthesis of this compound, one could activate ethyl phosphate by converting it into ethyl phosphorodichloridate. georganics.sk This activated intermediate can then react with tributyl phosphate.

Example of an Activated Monophosphate Coupling:

| Step | Reactants | Product | Purpose |

| 1 | Ethyl Phosphate + Activating Agent (e.g., SOCl₂) | Ethyl Phosphorochloridate | Creates a highly reactive electrophilic phosphorus center. |

| 2 | Ethyl Phosphorochloridate + Tributyl Phosphate | This compound | Forms the asymmetric pyrophosphate bond. |

This stepwise approach offers greater control over the final product distribution compared to direct condensation.

This strategy employs a pre-formed pyrophosphate salt that acts as a nucleophilic phosphorylating agent. A well-known example is the use of tributylammonium (B8510715) pyrophosphate. nih.gov While this specific reagent is typically used to introduce a pyrophosphate group onto a molecule, the principle can be adapted. For instance, an activated ethyl phosphate derivative could be reacted with a salt of tributyl phosphate. The tributylammonium salt enhances solubility in organic solvents, facilitating the reaction.

This method is particularly useful in nucleotide synthesis and can be applied to the synthesis of other complex pyrophosphates.

Precursor Synthesis and Functional Group Transformations in Pyrophosphate Elaboration

The successful synthesis of this compound is contingent on the availability of high-purity precursors: ethyl monophosphate and tributyl monophosphate.

Ethyl Monophosphate : This precursor can be synthesized by the reaction of ethanol (B145695) with a phosphorylating agent like phosphoryl chloride, followed by hydrolysis. georganics.sk Alternatively, it is commercially available. cymitquimica.comaccustandard.com

Tributyl Phosphate : This is a widely used industrial chemical and is readily available. It can be synthesized by the reaction of butanol with phosphorus oxychloride. google.comgoogle.comprepchem.com The reaction conditions, such as temperature and the presence of a base like pyridine (B92270) or sodium acetate, are controlled to drive the reaction to completion and neutralize the HCl byproduct. google.comprepchem.com

Functional group transformations are generally not a major concern for the synthesis of simple alkyl pyrophosphates like this compound, as the alkyl groups are relatively inert. However, in the synthesis of more complex pyrophosphate esters, protecting groups may be necessary to prevent side reactions with other functional groups present in the molecule.

Optimization of Reaction Parameters for Yield and Purity in Multi-Alkyl Pyrophosphate Syntheses

Optimizing the synthesis of asymmetric pyrophosphates requires careful control over several reaction parameters to maximize the yield of the desired product and minimize the formation of symmetric byproducts and hydrolysis of the pyrophosphate bond.

Key Optimization Parameters:

| Parameter | Effect on Yield and Purity | Typical Conditions/Considerations |

| Stoichiometry of Reactants | Affects the relative rates of formation of symmetric and asymmetric products. | A slight excess of the less valuable monophosphate can be used to drive the reaction towards the desired asymmetric product. |

| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition of the pyrophosphate product. | Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to maintain the stability of the products. google.com |

| Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. | Anhydrous, aprotic solvents like acetonitrile (B52724), dichloromethane, or tetrahydrofuran (B95107) are commonly used to prevent hydrolysis. |

| Coupling Agent/Activating Group | The reactivity of the coupling agent or activating group will determine the reaction conditions required. | Highly reactive intermediates may allow for milder reaction conditions. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to side reactions or product degradation. | Reaction progress is often monitored by techniques like ³¹P NMR spectroscopy. |

| Purification Method | Crucial for separating the desired asymmetric pyrophosphate from starting materials and byproducts. | Chromatographic techniques, such as column chromatography, are often employed for purification. azom.com |

Studies on the synthesis of polyphosphate fertilizers have shown that molar ratios, temperature, and reaction time are critical factors influencing the degree of polymerization and product solubility, principles that are also applicable to the synthesis of specific pyrophosphate esters. acs.orgnih.gov

Stereochemical Aspects and Regioselective Synthesis of Asymmetric Pyrophosphate Esters

For a simple molecule like this compound, where the alkyl groups are achiral, stereoisomerism at the phosphorus atoms is not a primary concern. However, in cases where the organic moieties attached to the phosphate groups are chiral, or if the phosphorus atom itself becomes a stereocenter (for example, in phosphorothioates), the stereochemical outcome of the reaction is important.

The synthesis of P-chiral compounds is a complex field, often requiring the use of chiral auxiliaries or catalysts to control the stereochemistry of the product. researchgate.netmdpi.commdpi.comresearchgate.net

Regioselectivity is a key challenge in the synthesis of asymmetric pyrophosphates. The goal is to ensure that the phosphate groups are linked in the desired manner. In the case of this compound, this means forming a P-O-P bond between an ethyl phosphate unit and a tributyl phosphate unit. As discussed in section 2.1.2, the use of an activated monophosphate is a primary strategy to achieve regioselectivity. By activating one phosphate and leaving the other as the nucleophile, the direction of bond formation can be controlled.

For more complex molecules, such as ribonucleosides, regioselective phosphorylation at a specific hydroxyl group can be achieved, demonstrating the high degree of control possible in phosphate chemistry. nih.gov While the synthesis of this compound is simpler, the principles of activating one partner to direct the reaction are the same.

Mechanistic Studies of Ethyl Tributyl Pyrophosphate Reactivity

Reaction Kinetics and Hydrolytic Pathways of Pyrophosphate Esters

The reactivity of pyrophosphate esters, including ethyl tributyl pyrophosphate, is significantly influenced by their hydrolytic pathways. The hydrolysis of the pyrophosphate bond (P-O-P) is a critical reaction that has been extensively studied for various analogous compounds. The rate of this hydrolysis is highly dependent on factors such as pH and the presence of metal ions. rsc.org

Generally, the hydrolysis of pyrophosphates can proceed through different pathways depending on the protonation state of the molecule. rsc.org The pH-rate profile for pyrophosphate hydrolysis is complex, reflecting the various ionic species present at different pH levels and their distinct reactivities. rsc.org For instance, the rate of hydrolysis for inorganic pyrophosphate tends to decrease as the pH increases, indicating that the more protonated species are more susceptible to hydrolysis. rsc.org

The reaction kinetics often follow first-order principles, with the rate constant being influenced by the specific conditions. rsc.org Studies on compounds like diethyl pyro-di-H-phosphonate have shown that the hydrolysis rate can be too rapid to measure by standard NMR techniques under neutral conditions. rsc.org The hydrolytic mechanisms for pyrophosphate esters are thought to be similar to those of phosphate (B84403) monoesters, with the key difference being that a phosphate ester or salt acts as the leaving group instead of an alcohol. rsc.org

Table 1: pH-Dependent Hydrolysis of Pyrophosphate Species

| pH Range | Dominant Species | Relative Reactivity |

|---|---|---|

| Acidic | Fully protonated | High |

| Neutral | Partially deprotonated | Moderate |

| Basic | Fully deprotonated | Low |

This table illustrates the general trend of pyrophosphate reactivity as a function of pH, based on the principles of phosphate ester hydrolysis.

Elucidation of Intermolecular and Intramolecular Rearrangement Mechanisms

While specific studies on the rearrangement mechanisms of this compound are not extensively documented, the behavior of related organophosphorus compounds provides insight into potential pathways. One relevant class of reactions is the phospha-Brook rearrangement, which involves the intramolecular migration of a phosphoryl group. nih.gov This type of rearrangement is typically observed in α-silyl carbinols and related structures, but analogous migrations can occur in phosphorus chemistry. nih.gov

For a compound like this compound, an intramolecular rearrangement could theoretically involve the migration of one of the butyl groups or the ethyl group. However, such rearrangements are generally not favorable under normal conditions for stable phosphate esters.

More relevant are potential intermolecular rearrangement or exchange reactions. In the presence of catalysts or other reagents, scrambling of the ester groups between two pyrophosphate molecules could occur. This would lead to the formation of species like symmetrical tetraethyl pyrophosphate and tetrabutyl pyrophosphate. Such exchange reactions would likely proceed through a transition state involving a more complex, multi-centered phosphorus species.

Research on related phosphodiesters has shown that intermolecular mechanisms can be significant. nih.gov For example, a base can induce deprotonation, creating a nucleophilic oxygen that attacks another substrate molecule, leading to a dimeric intermediate. nih.gov Subsequent intramolecular transesterification can then occur. nih.gov While this is described for phosphodiesters, similar principles could apply to the pyrophosphate linkage under specific catalytic conditions.

Investigation of Phosphoryl Transfer Mechanisms

Phosphoryl transfer is a fundamental reaction for pyrophosphates and is central to their role in biochemistry and chemical synthesis. nih.gov The mechanism of phosphoryl transfer from a pyrophosphate ester like this compound to a nucleophile (e.g., an alcohol or water) is analogous to a nucleophilic substitution reaction at a carbon center (SN2-type reaction). libretexts.org

The reaction proceeds via the attack of a nucleophile on one of the phosphorus atoms. This attack typically occurs from the backside, opposite to the leaving group (which would be a phosphate ester). libretexts.org This "in-line" attack leads to a trigonal bipyramidal transition state where the phosphorus atom is pentacoordinate. nih.govlibretexts.org As the bond with the nucleophile forms and the bond to the leaving group breaks, the stereochemistry at the phosphorus center inverts. libretexts.org

The nature of this transition state can exist on a spectrum between two extremes:

Associative (SN2-like) mechanism: Characterized by a more advanced degree of bond formation with the incoming nucleophile in the transition state. This pathway may involve a transient pentavalent phosphorane intermediate. nih.govacs.org

Dissociative (SN1-like) mechanism: Involves significant breaking of the bond to the leaving group before the new bond is fully formed. This pathway proceeds through a transition state that resembles a trigonal planar metaphosphate intermediate (PO₃⁻). rsc.orgacs.org

For most phosphoryl transfer reactions involving pyrophosphates, the mechanism is concerted, falling somewhere between the purely associative and dissociative extremes, but often with significant associative character. nih.gov The electrophilicity of the phosphorus atom, and thus its susceptibility to nucleophilic attack, is a key factor. The presence of bulky tributyl groups may sterically hinder the approach of the nucleophile.

Stability Assessment under Diverse Chemical Environments

The stability of this compound is dictated by the robustness of its P-O-P anhydride (B1165640) bond and its P-O-C ester linkages under various chemical conditions.

pH: As discussed in the context of hydrolysis, the stability of the pyrophosphate linkage is highly pH-dependent. The compound is most susceptible to hydrolysis under acidic conditions, where the phosphate oxygens can be protonated, making the phosphorus atoms more electrophilic. In strongly basic solutions, while the pyrophosphate itself is more stable, the ester linkages can be susceptible to saponification, although this is generally slower for phosphate esters than for carboxylate esters. The reactivity of pyrophosphates typically decreases with increasing pH. smolecule.com

Temperature: Like most chemical compounds, the stability of this compound decreases with increasing temperature. Elevated temperatures accelerate the rate of hydrolysis and can lead to decomposition. Organophosphorus compounds like triethyl phosphate undergo decomposition at high temperatures through concerted elimination reactions. researchgate.net

Solvents: The stability is also influenced by the solvent environment. In aqueous solutions, hydrolysis is a primary degradation pathway. smolecule.com In aprotic, non-polar organic solvents, the compound is significantly more stable. The use of related compounds like bis(tributylammonium) pyrophosphate in organic synthesis relies on its stability and solubility in such solvents. cymitquimica.comchemicalbook.com

Oxidizing/Reducing Agents: The phosphorus(V) center in pyrophosphates is in its highest oxidation state and is therefore resistant to further oxidation. The compound is also generally stable towards common reducing agents, although very strong reducing conditions could potentially cleave the P-O bonds.

Table 2: General Stability of this compound in Different Environments

| Environment | Stability | Primary Degradation Pathway |

|---|---|---|

| Acidic (aqueous) | Low | P-O-P bond hydrolysis |

| Neutral (aqueous) | Moderate | P-O-P bond hydrolysis |

| Basic (aqueous) | High (P-O-P), Moderate (P-O-C) | P-O-C ester hydrolysis |

| High Temperature | Low | Thermal decomposition |

| Aprotic Organic Solvent | High | Minimal degradation |

Interactions with Chemical Catalysts and Reagents

The reactivity of this compound can be significantly enhanced by various catalysts and reagents.

Lewis Acids/Metal Ions: Metal ions, acting as Lewis acids, can play a crucial catalytic role in the reactions of pyrophosphates. rsc.org Divalent metal ions like Mg²⁺ or Zn²⁺ can coordinate to the non-bridging oxygen atoms of the pyrophosphate group. libretexts.orgacs.org This coordination neutralizes the negative charge and increases the electrophilicity of the adjacent phosphorus atom, making it more susceptible to nucleophilic attack. rsc.orglibretexts.org This catalytic effect is well-documented in the hydrolysis of pyrophosphate and in enzymatic phosphoryl transfer reactions. rsc.orgnih.gov

Phase-Transfer Catalysts: In synthetic applications involving reactions between an organic-soluble species like this compound and a water-soluble nucleophile, phase-transfer catalysts can be employed. For instance, tributylamine (B1682462) can enhance reactivity by helping to solubilize inorganic phosphate species in organic solvents. smolecule.com

Nucleophilic Catalysts: Nucleophiles can directly react with this compound. For example, imidazole (B134444) can be used as a reagent to activate pyrophosphates for further reactions. The reaction of pyrophosphate with 1,1'-carbonyldiimidazole (B1668759) (CDI) forms P¹,P²-di(1-imidazolyl)pyrophosphate, a highly reactive intermediate used in the synthesis of dinucleotides. researchgate.net

Enzymes: In biological contexts, enzymes such as inorganic pyrophosphatases catalyze the hydrolysis of the pyrophosphate bond with remarkable efficiency. nih.gov These enzymes create a specific active site environment that optimally positions the pyrophosphate substrate, metal ion cofactors (typically Mg²⁺), and a nucleophilic water molecule to achieve massive rate accelerations. nih.gov

Computational and Theoretical Investigations of Ethyl Tributyl Pyrophosphate

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl tributyl pyrophosphate. These methods, primarily based on solving approximations of the Schrödinger equation, provide detailed insights into the molecule's electronic structure and the nature of its chemical bonds.

Ab initio calculations have been employed to study the hydrolysis of pyrophosphates, providing a foundational understanding of the P-O-P bridge's properties. nih.gov For this compound, such calculations, particularly at the Self-Consistent Field (SCF) level with various basis sets (from minimal to extended with polarization functions), are used to determine key electronic properties. nih.gov The inclusion of electron correlation effects, often through Møller-Plesset perturbation theory (MBPT), is crucial for accurately predicting reaction enthalpies. nih.gov

A key aspect of the electronic structure of phosphate (B84403) esters is the nature of the phosphorus-oxygen bonds. The P=O bond, which is central to the reactivity of organophosphates, is more accurately described as a coordinate bond (P⁺–O⁻) due to the significant difference in electronegativity between phosphorus and oxygen. cdc.gov This polarity is a dominant feature of phosphate chemistry. cdc.gov The bonding in tetrahedral phosphate centers can be described using a framework of sp³ hybrid orbitals on the phosphorus atom, with the inclusion of 2p-3d π-bonding contributing to a more complete picture. acs.org

The distribution of electron density across the this compound molecule, calculated through quantum chemical methods, is critical for interpreting its chemical reactivity. acs.org The calculated net charges on atoms can help to understand and predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents plausible data for this compound based on typical quantum chemical calculations for similar organophosphates.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~3.5 - 4.5 D | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -7.0 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ +1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| Net Atomic Charge on P (pyrophosphate) | ~ +1.2 to +1.5 e | Mulliken Population Analysis |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Due to the presence of flexible ethyl and tributyl groups, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape and understanding the molecule's behavior in different environments, such as in aqueous solution. researchgate.netnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the characterization of the complex molecular-scale structures and dynamic properties that arise from the interplay between the hydrophobic alkyl chains and the hydrophilic pyrophosphate head. researchgate.netnih.gov For instance, simulations can reveal how the molecule interacts with water, including solvation effects and diffusion properties. researchgate.netnih.gov

The conformational analysis of long-chain phosphates like tributyl phosphate presents a significant challenge due to the numerous rotatable bonds. nih.gov A systematic approach often involves studying smaller, model fragments of the molecule to reduce the complexity. nih.govacs.org For this compound, this could involve analyzing the conformational preferences of the individual ethyl and butyl chains attached to the phosphate group. The presence of branched alkyl groups, as in the case of sec-butyl phosphate, has been shown to drastically reduce the number of accessible conformations compared to their linear isomers. nih.govacs.org

MD simulations can also be used to generate ensembles of conformations, providing a statistical representation of the molecule's flexibility. These simulations can predict the relative populations of different conformers and the energy barriers between them.

Mechanistic Pathways Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the reaction mechanisms of chemical processes, such as the hydrolysis of this compound. nih.govnih.gov DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step pathway of the reaction. acs.org

The alkaline hydrolysis of organophosphorus pesticides has been studied in detail using DFT. acs.org These studies have shown that the mechanism can be influenced by the nature of the groups attached to the phosphate center. acs.org For this compound, DFT could be used to explore different potential hydrolysis pathways, such as an SN2-like concerted associative mechanism. acs.org Such calculations would involve optimizing the geometries of the reactants, transition states, and products to determine the activation energy barriers for each step.

DFT studies on the hydrolysis of pyrophosphate have shown that the reaction is exothermic in the gas phase. nih.gov The inclusion of solvent effects, often through continuum solvation models, is crucial for obtaining results that are relevant to reactions in solution. DFT has also been instrumental in understanding the catalytic hydrolysis of organophosphates by various catalysts, providing insights that can aid in the development of detoxification methods. researchgate.net

Computational Design and Prediction of Novel Pyrophosphate Derivatives

Computational methods are increasingly used in the rational design of new molecules with desired properties. acs.org In the context of pyrophosphates, computational design can be employed to create novel derivatives of this compound with, for example, enhanced stability, specific binding affinities, or altered reactivity. wiley.comrsc.org

This process often begins with a known molecule, such as this compound, and uses computational tools to predict how modifications to its structure will affect its properties. For example, by systematically changing the alkyl substituents, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors (calculated from the chemical structure) with experimental activity, aiding in the prediction of the properties of new derivatives. nih.gov

The design of pyrophosphate mimics is an active area of research, particularly in medicinal chemistry. wiley.com Computational docking and molecular modeling are used to design analogues that can fit into the active sites of enzymes, potentially acting as inhibitors. rsc.org These techniques can be applied to design derivatives of this compound that target specific biological macromolecules.

Table 2: In Silico Designed Pyrophosphate Derivatives and Predicted Properties (Illustrative) This table presents a hypothetical set of designed derivatives of this compound and their predicted properties based on computational modeling.

| Derivative | Modification | Predicted Property Change (Relative to this compound) | Computational Method |

|---|---|---|---|

| ETBP-F | Fluorination of butyl chains | Increased hydrophobicity, altered binding affinity | QSAR, Molecular Docking |

| ETBP-OH | Hydroxylation of a butyl chain | Increased water solubility, potential for new hydrogen bonding interactions | Molecular Dynamics, DFT |

| ETBP-Aryl | Replacement of a butyl group with a phenyl group | Potential for π-π stacking interactions, altered electronic properties | Molecular Docking, Quantum Chemistry |

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction of a molecule with its environment, including other molecules like proteins or solvents. For this compound, these methods are crucial for predicting its behavior in biological systems and its potential to interact with specific molecular targets.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein active site. researchgate.netbiorxiv.orgnih.gov This method can be used to screen virtual libraries of compounds against a biological target to identify potential binders. For this compound, docking studies could be performed to investigate its potential to interact with enzymes like acetylcholinesterase, a common target for organophosphates. nih.gov The results of docking simulations are typically scored based on the predicted binding affinity, providing a rank-ordering of potential ligands. researchgate.netbiorxiv.org

Molecular dynamics simulations, as discussed earlier, also play a vital role in modeling molecular interactions. By simulating the dynamic behavior of a ligand-receptor complex over time, MD can provide insights into the stability of the binding pose predicted by docking, the role of solvent molecules, and the conformational changes that may occur upon binding. biorxiv.org

Fragment molecular orbital (FMO) methods offer a way to perform full quantum mechanical calculations on large systems like protein-ligand complexes by dividing them into smaller fragments. nih.gov This approach allows for a detailed analysis of the interaction energies, breaking them down into components such as electrostatic, exchange-repulsion, and charge-transfer contributions, providing a deep understanding of the nature of the binding. nih.gov

Applications in Advanced Chemical Synthesis

Role as a Phosphorylating Reagent in Organic Synthesis

Ethyl tributyl pyrophosphate can serve as a phosphorylating agent, transferring a phosphate (B84403) group to a nucleophile. The presence of both ethyl and tributyl ester groups on the pyrophosphate backbone creates a molecule with differentiated reactivity at its two phosphorus centers. This asymmetry can be exploited for selective phosphorylation reactions.

In the context of organic synthesis, particularly for preparing biologically relevant molecules like nucleoside and nucleotide analogs, pyrophosphates are valuable reagents. The general mechanism involves the nucleophilic attack of a hydroxyl group (for instance, on a protected nucleoside) on one of the phosphorus atoms of the pyrophosphate. This results in the displacement of a phosphate leaving group. The bulky tributyl groups in this compound can provide steric hindrance, potentially influencing the regioselectivity of the phosphorylation.

While specific documented examples of this compound in the synthesis of nucleoside analogs are not prevalent in readily available literature, its role can be inferred from the well-established chemistry of similar pyrophosphates. For example, tributylammonium (B8510715) pyrophosphate is widely used for the synthesis of nucleoside triphosphates. The reactivity of this compound would be analogous, though the covalent nature of the ethyl and tributyl groups, as opposed to the ionic nature of the tributylammonium salt, would alter its solubility and reaction kinetics.

Table 1: Comparison of Phosphorylating Agents in Nucleoside Synthesis

| Reagent | Structure | Key Features | Typical Application |

| This compound | (BuO)₂P(O)OP(O)(OEt)P(O)(OBu)₂ | Asymmetrical pyrophosphate; soluble in organic solvents. | Potential for selective phosphorylation of nucleosides. |

| Tributylammonium pyrophosphate | [(C₄H₉)₃NH]₂[H₂P₂O₇] | Pyrophosphate salt; soluble in organic solvents. | Widely used in the synthesis of nucleoside triphosphates. |

| Phosphorus oxychloride | POCl₃ | Highly reactive phosphorylating agent. | Used for the initial phosphorylation of nucleosides. |

Precursor to Functional Oligophosphates and Polyphosphates

Oligophosphates and polyphosphates are of interest for their roles in biochemistry, materials science, and as flame retardants. This compound can serve as a monomeric or dimeric building block for the synthesis of these larger phosphate chains.

The synthesis of polyphosphates from smaller phosphate precursors often involves condensation reactions that eliminate a small molecule. In the case of this compound, self-condensation or reaction with other phosphate monomers could, under appropriate conditions (e.g., heating or catalysis), lead to the formation of longer polyphosphate chains with repeating tributyl phosphate and ethyl phosphate units. The physical properties of the resulting polyphosphate, such as solubility and thermal stability, would be influenced by the presence of the butyl and ethyl side chains.

Design of Phosphate Mimetics and Structural Analogs

Phosphate groups are ubiquitous in biological systems, and molecules that mimic the structure and charge of phosphates are valuable as biochemical probes and potential therapeutics. The pyrophosphate linkage in this compound can be a starting point for the synthesis of non-hydrolyzable phosphate analogs.

For instance, the central oxygen atom of the pyrophosphate bridge can be replaced with other groups, such as a methylene (B1212753) (CH₂) or a difluoromethylene (CF₂) group, to create analogs that are resistant to enzymatic cleavage. While the direct conversion of this compound to such mimetics is not extensively documented, it serves as a structural model for the types of modifications that can be made to the pyrophosphate backbone to achieve desired biological or chemical properties. The synthesis of such analogs often involves multi-step processes where a pyrophosphate-like structure is assembled from different precursors.

Incorporation into Polymeric Structures or Functional Materials

The phosphorus content and the presence of alkyl ester groups make this compound a candidate for incorporation into polymeric structures to impart specific properties, such as flame retardancy or improved thermal stability. One of the potential applications for organophosphorus compounds is as flame retardants in various polymers.

This compound could potentially be used in two ways: as an additive plasticizer that also confers flame retardancy, or as a reactive monomer that is chemically incorporated into the polymer backbone. As a reactive monomer, it would first need to be functionalized with a polymerizable group. The resulting phosphorus-containing polymer would have the flame-retardant properties built directly into its structure, which can prevent leaching of the additive over time.

Table 2: Potential Roles of this compound in Functional Polymers

| Application | Mechanism of Action | Potential Advantage |

| Flame Retardant (Additive) | Acts in the gas phase to quench radical combustion reactions and in the solid phase to promote char formation. | Can be blended with a variety of polymers. |

| Plasticizer | The bulky butyl groups can increase the free volume between polymer chains, increasing flexibility. | Dual functionality as a plasticizer and flame retardant. |

| Reactive Monomer | Covalently incorporated into the polymer backbone, providing permanent flame retardancy. | Reduced migration and loss of the flame-retardant component. |

Explorations in Non-Biological Catalysis

The Lewis acidic phosphorus centers and the potential for the pyrophosphate group to act as a ligand for metal ions suggest that this compound could have applications in non-biological catalysis. Organophosphorus compounds are widely used as ligands in transition metal catalysis, influencing the selectivity and activity of the catalyst.

While there is no specific information found regarding the use of this compound as a catalyst itself, its structural features are relevant. The oxygen atoms of the phosphate and pyrophosphate groups can coordinate to metal centers. The steric and electronic properties of the catalyst could be tuned by the ethyl and tributyl substituents. For example, in reactions such as cross-coupling or hydroformylation, a metal complex of this compound could potentially exhibit unique catalytic activity. However, this remains a speculative area requiring further research.

Advanced Analytical Techniques for Characterization and Quantification

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

High-resolution spectroscopy is fundamental for the structural elucidation of ethyl tributyl pyrophosphate. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework and the phosphorus environment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and butyl groups. Based on data for analogous compounds like allyl tributyl pyrophosphate, the signals for the butyl groups would appear as a multiplet between approximately 1.30–2.35 ppm for the methylene (B1212753) (CH₂) protons and a triplet around 0.75-1.30 ppm for the terminal methyl (CH₃) protons. oup.com The ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR: The carbon spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the ethyl and tributyl moieties.

³¹P NMR: This is particularly informative for organophosphates. A key feature for a pyrophosphate is the presence of two phosphorus atoms linked by an oxygen bridge. For tetraethyl pyrophosphate (TEPP), a related compound, a characteristic peak appears around -22.33 ppm. researchgate.net For this compound, two distinct signals or a complex multiplet would be expected in the pyrophosphate region of the spectrum due to the asymmetric nature of the substitution.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. For pyrophosphates, electron impact (EI) ionization can be challenging. For instance, the EI mass spectrum of TEPP is noted to be nearly indistinguishable from its primary thermal degradation product, triethyl phosphate (B84403), complicating analysis. epa.govnemi.gov A similar challenge would be anticipated for this compound, where fragmentation would likely involve the loss of ethyl and butyl groups and cleavage of the P-O-P bond, yielding ions corresponding to tributyl phosphate, diethyl phosphate, and other related fragments.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound are expected based on related structures. oup.comresearchgate.net

C-H Stretching: Bands in the region of 2890-2975 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the ethyl and butyl groups. oup.com

P=O Stretching: A strong absorption band, characteristic of the phosphoryl group, is expected around 1280-1295 cm⁻¹. oup.comresearchgate.net

P-O-C Stretching: Absorptions related to the P-O-C (ester) linkages typically appear in the 1030-1160 cm⁻¹ region. oup.com

P-O-P Stretching: The pyrophosphate bridge gives rise to characteristic vibrations, which are essential for confirming the pyrophosphate structure.

Table 1: Summary of Expected Spectroscopic Data for this compound This table is generated based on data from analogous compounds.

Click to view table

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference Compound(s) |

| ¹H NMR | Butyl -CH₃ | ~ 0.75-1.30 ppm (triplet) | Allyl tributyl pyrophosphate oup.com |

| Butyl -CH₂- | ~ 1.30-2.35 ppm (multiplet) | Allyl tributyl pyrophosphate oup.com | |

| ³¹P NMR | Pyrophosphate (P) | ~ -21 to -23 ppm | Tetraethyl pyrophosphate researchgate.net |

| IR | C-H stretch | 2890-2975 cm⁻¹ | Allyl tributyl pyrophosphate oup.com |

| P=O stretch | ~ 1280-1295 cm⁻¹ | Tributyl phosphate, Allyl tributyl pyrophosphate oup.comresearchgate.net | |

| P-O-C stretch | ~ 1030-1160 cm⁻¹ | Allyl tributyl pyrophosphate oup.com |

Chromatographic Method Development for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatography is essential for separating this compound from impurities, starting materials, and degradation products.

Gas Chromatography (GC) can be used for the analysis of organophosphates, but it presents significant challenges for pyrophosphates.

Thermal Lability: Compounds like TEPP are known to be thermally unstable, readily decomposing at temperatures around 170 °C. epa.govnemi.gov This thermal degradation can occur in the hot GC injection port, leading to inaccurate quantification and misidentification of the parent compound. This compound is expected to exhibit similar instability.

Detection: When feasible, GC analysis of organophosphates typically employs selective detectors like the Flame Photometric Detector (FPD), which is sensitive to phosphorus, or the Nitrogen-Phosphorus Detector (NPD). epa.govnemi.gov

Columns: Separation is commonly achieved on fused-silica capillary columns, such as a nonpolar HP-5 or equivalent. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is often a more suitable technique for the analysis of thermally labile and less volatile organophosphates like pyrophosphates. dtic.mil

Separation Modes: Reversed-phase (RP-HPLC) using a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common approach for separating organophosphate compounds. nih.govdtu.dk Anion-exchange chromatography can also be employed, particularly for separating charged pyrophosphates from other phosphates. nih.gov

Detection: A standard UV detector can be used if the molecule contains a chromophore. However, for compounds lacking a strong chromophore, alternative detection methods such as evaporative light scattering (ELSD) or refractive index (RI) detection may be necessary. The most powerful detection method is mass spectrometry (see section 6.3).

Table 2: Comparison of Chromatographic Methods for this compound Analysis

Click to view table

| Method | Advantages | Disadvantages | Typical Conditions |

| GC | High resolution | Thermal degradation of the analyte leading to inaccurate results. epa.govnemi.gov | Column: HP-5 (or similar) capillary. Detector: FPD or NPD. epa.govnemi.gov |

| HPLC | Analysis at ambient temperature, suitable for thermally labile compounds. dtic.mil | May require non-standard detectors if no UV chromophore is present. | Column: C18 reversed-phase. Mobile Phase: Water/Acetonitrile gradient. nih.govdtu.dk |

Hyphenated Techniques for Structural Confirmation and Trace Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for definitive identification and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of MS. However, the aforementioned thermal lability of pyrophosphates remains a major issue. The mass spectrum obtained may be that of a degradation product rather than the parent compound, making structural confirmation unreliable. epa.govnemi.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for the analysis of this compound and related compounds. dtic.mil

Advantages: LC-MS circumvents the issue of thermal degradation by operating at or near ambient temperature. It is highly sensitive and selective, allowing for direct analysis of complex mixtures and aqueous samples, often with minimal sample preparation. dtic.milmdpi.com

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used, which can detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govnih.gov

Tandem MS (LC-MS/MS): For unambiguous structural confirmation and trace analysis, tandem mass spectrometry is employed. In this technique, the precursor ion corresponding to this compound is selected and fragmented to produce a characteristic pattern of product ions. This provides a high degree of certainty in identification and allows for quantification at very low levels, even in complex matrices. mdpi.comcore.ac.uk

Quantitative Determination Methodologies for Organophosphate Pyrophosphates

Developing a robust quantitative method requires careful validation to ensure accuracy, precision, and sensitivity.

Methodology: Quantitative analysis of organophosphate pyrophosphates is most reliably performed using LC-MS/MS. nih.govnih.gov A typical workflow involves creating a calibration curve by analyzing a series of standards of known concentrations. An internal standard, a structurally similar compound not present in the sample, is often added to correct for variations in sample processing and instrument response. For other organophosphates, tributyl phosphate has been used as a surrogate standard. epa.gov

Method Validation: A quantitative method must be validated by determining key performance parameters.

Linearity: The method should demonstrate a linear relationship between detector response and concentration over a defined range. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com

Precision and Accuracy: Precision, often expressed as relative standard deviation (RSD), measures the repeatability of the results. Accuracy refers to how close the measured value is to the true value and is often assessed through recovery studies in spiked samples. nih.gov

Alternative Methods: For inorganic pyrophosphate, quantitative methods based on HPLC with post-column derivatization have been developed. One such method uses a molybdenum(V)-molybdenum(VI) reagent to form a colored complex that is detected spectrophotometrically. nih.gov While developed for inorganic pyrophosphate, the principle could potentially be adapted for organophosphate pyrophosphates after hydrolysis.

In Situ and Operando Spectroscopic Monitoring of Reactions

Monitoring Synthesis: The synthesis of pyrophosphates, for example, from the reaction of a phosphorochloridate, could be monitored in real-time. In situ IR or ³¹P NMR spectroscopy could track the consumption of the starting materials and the appearance of the characteristic P-O-P and P=O signals of the pyrophosphate product. Studies have used in situ X-ray diffraction to observe the formation of crystalline potassium pyrophosphate (K₄P₂O₇) during catalyst preparation, demonstrating the ability to monitor pyrophosphate formation under reaction conditions. osti.govstanford.edu

Monitoring Degradation: The degradation of organophosphates has been studied using operando spectroscopy. For example, operando diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy has been used to study the photocatalytic degradation of triethyl phosphate (TEP) on catalyst surfaces. mdpi.comdiva-portal.org This technique allows researchers to observe the disappearance of TEP's characteristic IR bands and the simultaneous evolution of bands corresponding to intermediates and final degradation products like CO₂ and water, providing valuable mechanistic insights. mdpi.com

Advanced Applications: Highly specialized techniques, such as in situ single-molecule conductance measurements, have been used to monitor the formation of inorganic pyrophosphate (PPi) during enzymatic reactions in real-time, showcasing the advanced capabilities available for studying pyrophosphate dynamics. researcher.life

These advanced monitoring techniques offer powerful capabilities to understand and optimize the chemical processes involving this compound.

Environmental Transformation and Degradation Mechanisms of Pyrophosphate Esters Academic Research Focus

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)

The environmental persistence of pyrophosphate esters like ethyl tributyl pyrophosphate is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. The stability of the molecule's various chemical bonds dictates its reactivity and degradation pathways. researchgate.net

Hydrolysis: Hydrolysis is a key degradation pathway for organophosphate esters. The pyrophosphate bond (P-O-P) is susceptible to cleavage in aqueous environments. For instance, tetraethyl pyrophosphate (TEPP), a structurally related compound, hydrolyzes rapidly in water. wikipedia.org The process involves the cleavage of the pyrophosphate linkage to yield simpler, less complex phosphate (B84403) esters. In the case of TEPP, the product is diethyl phosphate. wikipedia.org The rate of hydrolysis is influenced by pH; studies on compounds like parathion (B1678463) have shown significant carbon isotope fractionation at lower pH (pH 2-7), indicating a specific pH-dependent hydrolysis mechanism. researchgate.net For this compound, a similar hydrolysis mechanism is expected, leading to the formation of ethyl phosphate and tributyl phosphate, or other combinations depending on which ester bond is cleaved. The hydrolysis of TEPP is a first-order reaction with a rate constant of 0.093 h⁻¹ at 25°C. researchgate.net

Photolysis: Photodegradation, or photolysis, is another significant abiotic process where light energy, particularly sunlight, drives the breakdown of chemical compounds. ekb.eg Research on tributyl phosphate (TBP) has utilized stable isotope analysis to distinguish between degradation pathways. The correlation of 2H and 13C isotope fractionation allows for the identification of radical reactions initiated by photolysis, distinguishing them from hydrolysis. researchgate.net For OPEs, photodegradation can be initiated by the absorption of UV light, leading to the excitation of the molecule and subsequent bond cleavage or reaction with photochemically-produced reactive species like hydroxyl radicals (•OH). researchgate.netekb.eg The half-life for the atmospheric degradation of TEPP by hydroxyl radicals is estimated to be 5.0 hours. nih.gov It is anticipated that this compound would undergo similar photolytic degradation, with UV radiation cleaving the P-O-P bond or the ester linkages.

Table 1: Abiotic Degradation Characteristics of Related Organophosphate Esters

| Compound | Degradation Process | Key Findings | Reference |

|---|---|---|---|

| Tetraethyl pyrophosphate (TEPP) | Hydrolysis | Rapidly hydrolyzes to diethyl phosphate. | wikipedia.org |

| Tetraethyl pyrophosphate (TEPP) | Atmospheric Photolysis | Estimated half-life of 5.0 hours via reaction with hydroxyl radicals. | nih.gov |

| Tributyl phosphate (TBP) | Hydrolysis & Photolysis | Isotope fractionation analysis can distinguish between hydrolysis and radical oxidation pathways. | researchgate.net |

| Parathion | pH-Dependent Hydrolysis | Exhibits significant carbon fractionation at lower pH (2-7). | researchgate.net |

Biotransformation Pathways and Metabolite Formation Research

The biotransformation of organophosphate esters is a critical aspect of their environmental fate, often leading to their detoxification and mineralization. Research in this area focuses on identifying the microorganisms and enzymatic pathways responsible for degradation, as well as the resulting metabolites.

Microbial degradation is a primary route for the environmental breakdown of OPEs. Numerous bacterial strains have been identified that can utilize OPEs as a source of carbon and phosphorus. For example, a strain of Acinetobacter sp. has been shown to metabolize tributyl phosphate (TBP). science.gov Similarly, Sphingobium sp. can efficiently utilize TBP for growth, achieving near-complete mineralization in bioreactors. researchgate.net

The initial step in the aerobic biodegradation of many organic compounds, such as ethyl tert-butyl ether (ETBE), involves hydroxylation by a monooxygenase enzyme. nih.gov This leads to the formation of various intermediates. nih.gov For this compound, a plausible biotransformation pathway would involve enzymatic hydrolysis of the pyrophosphate bond by organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs) or organophosphorus acid anhydride (B1165640) hydrolases (OAAH). mdpi.comnih.gov This cleavage would likely yield tributyl phosphate and ethyl phosphate. Subsequent degradation could proceed via:

Hydrolysis of the ester bonds: Cleavage of the butyl and ethyl groups to form alcohols (butanol, ethanol) and inorganic phosphate.

Oxidation of the alkyl chains: Hydroxylation of the butyl or ethyl chains, followed by further oxidation to carboxylic acids and eventual mineralization to CO₂ and H₂O.

Metabolite analysis from studies on related compounds provides insight into potential transformation products. The biotransformation of ETBE, for example, produces intermediates including tert-butyl alcohol (TBA) and 2-hydroxyisobutyrate. researchgate.net Studies on TBP have identified dibutyl phosphoric acid (HDBP) as a decomposition product. uclan.ac.uk Therefore, the biotransformation of this compound is expected to generate a series of intermediate phosphate esters, alcohols, and organic acids before complete degradation.

Research on Environmental Fate and Transport Mechanisms in Model Systems

The environmental fate and transport of pyrophosphate esters are governed by their physicochemical properties and their interactions within various environmental compartments, including water, soil, and air. OPEs are now routinely detected in matrices such as water, soil, and air. oup.com

Studies have detected significant levels of OPEs like tributyl phosphate (TBP) and tris(2-chloroethyl)phosphate (TCEP) in river water and groundwater, indicating their mobility and potential for transport via waterways. rsc.orgrsc.org Their presence in municipal wastewater effluents points to a major source of entry into aquatic systems. rsc.org

Atmospheric transport is another important pathway. OPEs can be transported over long distances bound to particles or in the gas phase, with their presence reported in remote regions like the Arctic. oup.com While much monitoring has focused on the particle phase, gaseous OPEs may contribute significantly to human and environmental exposure. oup.com

The fate of this compound in the environment would be influenced by its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Based on its structure—a pyrophosphate backbone with one ethyl and three butyl groups—it would likely exhibit moderate hydrophobicity. This suggests a tendency to partition to organic matter in soil and sediment, potentially limiting its mobility in groundwater. However, its detection in various water sources, similar to other OPEs, cannot be ruled out. rsc.org Its potential for volatilization and subsequent atmospheric transport would depend on its vapor pressure, a property that requires specific experimental determination.

Development of Remediation Chemistries for Organophosphorus Compounds

Given the widespread contamination by organophosphorus compounds, research into effective remediation technologies is essential. These approaches are primarily based on chemical or biological principles to degrade or sequester the contaminants.

Bioremediation: A promising and environmentally friendly approach is bioremediation, which utilizes microorganisms or their enzymes to break down pollutants. mdpi.com Enzymes such as organophosphate hydrolase (OPH), phosphotriesterases (PTE), and organophosphorus acid anhydride hydrolases (OAAH) are capable of catalytically hydrolyzing the phosphoester bonds in OPs, transforming them into less hazardous substances. mdpi.comresearchgate.net These enzymes can be used in immobilized systems, which offer advantages like reusability and stability, making them suitable for decontaminating soil and water. nih.gov

Chemical Oxidation: Advanced oxidation processes (AOPs) are another effective remediation strategy. The Fenton oxidation process, which uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, has been shown to effectively degrade TBP. researchgate.net These radicals attack the organic molecule, leading to its mineralization into CO₂, H₂O, and inorganic phosphate. researchgate.net Another study demonstrated that manganese dioxide (MnO₂) activated with bisulfite can enhance the abiotic degradation of organophosphorus pesticides. researchgate.net

Novel Materials: Research is also focused on developing novel materials for remediation. For example, supramolecular organogels containing reactive oximate compounds have been designed to absorb, encapsulate, and decontaminate OP simulants in situ. rsc.org These gels can release a high concentration of the remediation agent when they encounter the contaminant. rsc.org

These fundamental chemical and biochemical approaches would be applicable to the remediation of this compound, targeting the cleavage of its pyrophosphate and ester bonds to achieve detoxification.

Investigation of Environmental Sensing and Monitoring Methodologies for Organophosphate Esters

Accurate and sensitive detection methods are necessary to monitor the presence and concentration of OPEs in the environment. Current methodologies largely rely on chromatographic techniques coupled with mass spectrometry.

Chromatographic Methods: The standard analytical approach involves a sample preparation step, typically solid-phase extraction (SPE), to concentrate the analytes from water samples. rsc.org This is followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). bohrium.com High-resolution mass spectrometry (HRMS) is increasingly used for the non-target analysis of environmental samples, which has led to the identification of many emerging OPEs. nih.gov These methods provide high sensitivity and specificity, allowing for the quantification of OPEs at nanogram-per-liter (ng/L) levels in water. rsc.org

Biosensors: There is growing interest in the development of field-ready biosensors for the on-site detection of OP compounds. These sensors often utilize biorecognition elements, such as the enzymes that are inhibited or degraded by OPs. usda.gov For example, a discriminative biosensor strategy involves immobilizing enzymes like acetylcholinesterase (AChE) and organophosphate hydrolase (OPH) on an electrode surface. usda.gov The interaction of OPs with these enzymes generates a measurable electrical signal, allowing for rapid detection. The development of new enzyme biocatalysts with enhanced or altered specificities through genetic engineering is a key area of research to broaden the range of detectable OP compounds. usda.gov

Table 2: Methodologies for Monitoring Organophosphate Esters

| Methodology | Principle | Application | Key Features | Reference |

|---|---|---|---|---|

| SPE-GC-MS | Solid-phase extraction followed by Gas Chromatography-Mass Spectrometry. | Quantification of volatile and semi-volatile OPEs in water and other matrices. | High sensitivity (ng/L detection limits), well-established method. | rsc.org |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | Analysis of a wide range of OPEs, including less volatile and more polar compounds. | Suitable for a broad spectrum of OPEs, high specificity. | bohrium.com |

| HRMS | High-Resolution Mass Spectrometry. | Non-target screening and identification of new or "emerging" OPEs. | Enables discovery of previously unknown contaminants. | nih.gov |

| Enzymatic Biosensors | Immobilized enzymes (e.g., OPH, AChE) on a transducer. | Rapid, on-site detection of neurotoxic OPs. | Field-portability, real-time monitoring potential. | usda.gov |

Emerging Research Frontiers and Future Perspectives in Ethyl Tributyl Pyrophosphate Chemistry

Innovative Synthetic Methodologies and Sustainable Production Routes

The synthesis of pyrophosphates, particularly asymmetric ones like ethyl tributyl pyrophosphate, presents unique challenges and opportunities for innovation. Traditional methods often result in product mixtures, necessitating complex purification. acs.org Modern synthetic chemistry is moving towards more controlled, efficient, and sustainable approaches.

Established and Novel Synthetic Routes: Classical synthesis of symmetric tetraalkyl pyrophosphates often involves methods such as the controlled hydrolysis of dialkyl phosphorochloridates or the reaction of a trialkyl phosphate (B84403) with phosphorus pentoxide or an acid anhydride (B1165640). wikipedia.orggoogle.com For instance, the reaction of triethyl phosphate with acetic anhydride yields tetraethyl pyrophosphate (TEPP). google.com

Adapting these methods for an asymmetric compound like this compound would require a multi-step, controlled approach. One potential pathway involves the reaction of a dialkyl phosphochloridate with a dialkyl hydrogen phosphate. An innovative route could leverage phosphorylating reagents like tributylammonium (B8510715) pyrophosphate, which is used in the synthesis of complex biomolecules such as nucleoside triphosphates. biosynth.comwiley.comsigmaaldrich.com This reagent's lipophilic tributylammonium salt enhances solubility in organic solvents, a property that could be exploited in the synthesis of specifically designed organophosphates. biosynth.com Recent advancements in the synthesis of unnatural nucleoside triphosphates have explored alternatives to tributylammonium pyrophosphate, such as pyrene (B120774) pyrophosphate, to improve scalability and simplify purification by avoiding HPLC. rsc.orgescholarship.org

Sustainable Production: The principles of green chemistry are increasingly being applied to organophosphate synthesis. This includes the use of more environmentally benign solvents, reducing energy consumption, and designing processes that minimize waste. researchgate.net For a compound like this compound, sustainable routes could involve:

Catalytic Processes: Employing catalysts to improve reaction efficiency and selectivity at lower temperatures, thus saving energy. google.com

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or bio-based solvents. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a key challenge in multi-step syntheses.

Table 1: Comparison of Potential Synthetic Routes for Pyrophosphate Esters

| Method | Description | Potential for Asymmetry | Advantages | Challenges & Citations |

|---|---|---|---|---|

| Phosphorochloridate Hydrolysis | Controlled reaction of a dialkyl phosphorochloridate with water. | Low; tends to produce symmetric products. | Relatively straightforward for symmetric esters. | Requires precise control to avoid over-hydrolysis. wikipedia.org |

| Trialkyl Phosphate + Anhydride | Reaction of a trialkyl phosphate with an acid anhydride, often catalyzed. | Low; typically yields symmetric pyrophosphates. | Can be driven to completion by removing the ester byproduct. | High temperatures may be required; catalyst needed. google.com |

| Phosphate Coupling | Reaction of an activated monophosphate (e.g., phosphorimidazolide) with a second phosphate molecule. | High; allows for sequential addition of different alkyl phosphate groups. | High degree of control; adaptable for complex structures. | Often requires anhydrous conditions and multi-step procedures. researchgate.net |

| Pyrophosphate Reagent Displacement | Using a reagent like tributylammonium pyrophosphate to react with an activated substrate. | Moderate; depends on the design of the electrophile. | Effective for synthesizing complex phosphorylated molecules like nucleoside triphosphates. | Reagents can be hygroscopic; purification can be challenging. wiley.comrsc.org |

Expanding the Scope of Reactivity and Mechanistic Understanding

The reactivity of this compound is dominated by the P-O-P pyrophosphate bond, which is susceptible to nucleophilic attack, particularly hydrolysis. wikipedia.org Understanding the kinetics and mechanisms of these reactions is crucial for defining its stability and potential applications.

The asymmetric nature of the molecule—with a smaller ethyl group and larger butyl groups—would likely lead to differential reactivity at the two phosphorus centers. Steric hindrance from the tributyl-substituted phosphorus atom might direct nucleophilic attack towards the ethyl-substituted phosphorus atom.

Mechanistic studies could involve:

Kinetic Analysis: Studying the rate of hydrolysis under varying pH and temperature conditions to determine the compound's environmental persistence and shelf-life.

Isotopic Labeling: Using isotopes like ¹⁸O to trace the path of atoms during hydrolysis or other reactions, providing clear evidence for the reaction mechanism.

Computational Modeling: Using theoretical calculations to model the transition states of reactions, predict activation energies, and understand the electronic factors governing its reactivity.

A significant area of organophosphate reactivity is their interaction with biological systems. Many organophosphates, including the related tetraethyl pyrophosphate (TEPP), are potent acetylcholinesterase inhibitors. wikipedia.org Research could explore whether this compound exhibits similar bioactivity, which would be heavily influenced by its ability to fit into the enzyme's active site and act as a phosphorylating agent.

Interdisciplinary Research with Advanced Materials and Nanoscience

The unique combination of a reactive pyrophosphate core and amphiphilic ester groups suggests potential for this compound in materials science and nanotechnology. Related organophosphorus compounds are widely used as plasticizers, flame retardants, and extractants for metals. researchgate.netwikipedia.org

Potential Applications in Materials Science:

Surface Modification: Organophosphates can be used to modify the surface of nanoparticles, altering their solubility and compatibility with polymer matrices. A patent has noted the use of related compounds like ethyl dibutylphosphate (B49430) for creating surface-modified nanoparticles. google.com this compound could act as a reactive coupling agent or a surface-active stabilizer for nanomaterials in non-aqueous systems.

Novel Plasticizers: Tributyl phosphate (TBP) is a known plasticizer for polymers like cellulose (B213188) esters. wikipedia.org The introduction of the pyrophosphate group could create a plasticizer with reactive capabilities, potentially allowing it to be covalently bound within a polymer matrix after processing, reducing leaching. Hydrophobic plasticizers have been shown to reduce water permeation in biopolymer films. nih.gov

Smart Materials: The reactive P-O-P bond could be designed to cleave in response to a specific stimulus (e.g., pH change, enzymatic activity), enabling the development of responsive materials for applications like controlled-release systems or self-healing polymers.

Nanoscience Integration: Nanotechnology offers tools to create materials with novel properties. iberdrola.com this compound could be integrated into nanosystems in several ways:

Nanocarriers: As a component in the formulation of nanocarriers for delivering active compounds, where its amphiphilic nature could aid in encapsulation.

Nanocatalysis: As a ligand for metal nanoparticles used in catalysis, where the phosphate groups can coordinate to the metal surface and the alkyl chains can provide solubility in organic media. nano.gov

Environmental Remediation: The use of organophosphates in conjunction with nanomaterials is being explored for environmental applications, such as the degradation of pollutants. researchgate.net

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Underlying Principle | Analogous Compound & Citation |

|---|---|---|---|

| Materials Science | Reactive Plasticizer | The tributyl phosphate moiety provides plasticizing properties, while the pyrophosphate bond allows for potential cross-linking. | Tributyl phosphate (plasticizer). wikipedia.org |

| Materials Science | Flame Retardant | Organophosphate esters are known to function as flame retardants. | General organophosphate esters. researchgate.net |

| Nanoscience | Nanoparticle Surface Modifier | Phosphate groups can bind to metal oxide surfaces, while alkyl chains provide dispersibility in organic media. | Ethyl dibutylphosphate. google.com |

| Extraction Chemistry | Metal Extractant | Forms stable, hydrophobic complexes with certain metal ions, enabling solvent extraction. | Tributyl phosphate (for uranium extraction). wikipedia.orgresearchgate.net |

| Biomedical | Component of Drug Delivery Systems | Amphiphilic nature could aid in the formulation of nanoparticles or liposomes for drug encapsulation. | General use of nanoparticles in medicine. iberdrola.com |

Theoretical Prediction and Experimental Validation of Novel Properties and Functions

Due to the limited experimental data specifically on this compound, theoretical modeling presents a powerful tool for initial exploration. Computational chemistry can predict a range of properties before undertaking complex and costly synthesis.

Theoretical Predictions:

Molecular Geometry and Electronic Structure: Quantum mechanical calculations can determine the most stable conformation, bond lengths, bond angles, and the distribution of electron density. This is fundamental to understanding steric effects and reactive sites.

Reactivity Indices: Calculations can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of chemical reactions.

Binding Affinities: Molecular docking simulations could predict the binding affinity of this compound to target enzymes (like acetylcholinesterase) or its interaction with metal ions, providing an initial screen for its biological activity or extraction capabilities. Density Functional Theory (DFT) has been used to study the extraction of uranium by related compounds. researchgate.net

Experimental Validation: Once the compound is synthesized, a suite of analytical techniques would be required to validate its structure and properties:

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) and high-resolution mass spectrometry are essential for confirming the molecular structure and purity.

Physicochemical Properties: Experimental determination of properties like boiling point, density, viscosity, and solubility would be necessary.

Functional Validation: If theoretical studies predict a specific function, targeted experiments would be designed for validation. For example, if predicted as a metal extractant, solvent extraction experiments with target metals would be performed to measure distribution ratios and separation factors. researchgate.net If predicted to have bioactivity, in vitro enzyme inhibition assays would be conducted.

Addressing Challenges in the Synthesis and Application of Complex Organophosphate Esters

The broader field of complex organophosphate ester chemistry faces several persistent challenges that are directly relevant to the study of this compound.

Synthetic Challenges:

Selectivity and Purity: The synthesis of organophosphates, especially those with multiple ester groups or anhydride bonds, is often plagued by side reactions. acs.orgumich.edu This leads to the formation of complex mixtures that are difficult to separate, often requiring advanced purification techniques like high-performance liquid chromatography (HPLC), which can be a bottleneck for scaling up production. rsc.org

Stability of Intermediates: Many synthetic routes proceed through highly reactive or unstable intermediates, such as phosphochloridates or activated phosphoramidites. unibo.itnih.govnih.gov Handling these intermediates requires carefully controlled, often anhydrous, conditions.

Application and Analytical Challenges:

Hydrolytic Stability: The inherent reactivity of the pyrophosphate bond, while useful for some applications, makes these compounds susceptible to degradation by moisture, limiting their long-term stability and utility in aqueous environments. umich.edu

Analytical Methods: The accurate quantification of certain organophosphate esters in complex matrices can be difficult. An inter-laboratory study highlighted that the analysis of compounds like tri-m-tolyl phosphate and tris(2-butoxyethyl) phosphate can lack accuracy, suggesting that robust and standardized analytical methods are crucial for research and quality control. researchgate.net

Complexity in Biological Systems: When used in biological or environmental contexts, the metabolism and degradation pathways of complex organophosphates can be intricate, making it challenging to predict their ultimate fate and impact.

Overcoming these challenges will require a multidisciplinary approach, combining innovations in synthetic organic chemistry, catalysis, purification science, and advanced analytical techniques to unlock the full potential of complex organophosphate esters like this compound.

Q & A

Basic Question: What are the key methodological considerations for synthesizing ethyl tributyl pyrophosphate in nucleotide analog research?

Methodological Answer:

this compound derivatives are synthesized through phosphorylation reactions using tributyl ammonium pyrophosphate and 2-chloro-4H-1,3,2-benzo-dioxaphosphorin-4-one in DMF solvent. Critical steps include optimizing reaction time, temperature (room temperature), and stoichiometric ratios to prevent side reactions . Post-synthesis purification via ethanol precipitation and triethylamine neutralization ensures high-purity products suitable for DNA polymerization studies.

Advanced Question: How can solvent selection influence the extraction efficiency of phosphate esters like this compound in complex matrices?